ZnAF-2
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Overview
Description
ZnAF-2 is a complex organic compound that features a combination of pyridine, xanthene, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZnAF-2 typically involves multiple steps, starting with the preparation of the individual moieties followed by their sequential coupling. One common approach includes:
Preparation of the pyridine moiety: This can be achieved through the cyclization of appropriate precursors under conditions such as palladium-catalyzed reactions or microwave irradiation.
Synthesis of the xanthene moiety: This involves the condensation of resorcinol with phthalic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
ZnAF-2 can undergo various types of chemical reactions, including:
Oxidation: The aromatic amine groups can be oxidized to form quaternary ammonium cations.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Water radical cations can facilitate the oxidation of aromatic amines under ambient conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic amine groups would yield quaternary ammonium cations .
Scientific Research Applications
ZnAF-2 has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ZnAF-2 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature pyridine moieties and have been studied for their anti-fibrotic activities.
2-Pyridone derivatives: Known for their extensive applications in biology, natural products, dyes, and fluorescent materials.
Uniqueness
ZnAF-2 is unique due to its combination of pyridine, xanthene, and benzoic acid moieties, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with metal ions and fluorescent properties.
Properties
CAS No. |
321859-11-4 |
---|---|
Molecular Formula |
C34H28N4O5 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H28N4O5/c39-25-8-11-28-31(18-25)42-32-19-26(40)9-12-29(32)34(28)30-17-22(7-10-27(30)33(41)43-34)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39-40H,15-16,20-21H2 |
InChI Key |
IJNFGJFEJQCIIT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)CC6=CC=CC=N6 |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)CC7=CC=CC=N7 |
Synonyms |
ZnAF-2 |
Origin of Product |
United States |
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